molecular formula C13H10Br2N2O B066528 N,N'-di(2-bromophenyl)urea CAS No. 175278-34-9

N,N'-di(2-bromophenyl)urea

Cat. No.: B066528
CAS No.: 175278-34-9
M. Wt: 370.04 g/mol
InChI Key: KGIPPUCGBSFACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-di(2-bromophenyl)urea is an organic compound with the molecular formula C13H10Br2N2O It is a derivative of urea where both nitrogen atoms are substituted with 2-bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-di(2-bromophenyl)urea can be synthesized through the nucleophilic addition of 2-bromoaniline to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to isolate the product.

Industrial Production Methods

Industrial production of N,N’-di(2-bromophenyl)urea often involves the reaction of 2-bromoaniline with phosgene to form the corresponding isocyanate, which then reacts with another molecule of 2-bromoaniline to produce the final product . This method, while effective, requires careful handling of phosgene due to its toxicity and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(2-bromophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted ureas depending on the nucleophile used.

    Oxidation: Oxidized derivatives of N,N’-di(2-bromophenyl)urea.

    Reduction: Reduced derivatives, potentially forming amines.

    Hydrolysis: 2-bromoaniline and urea.

Scientific Research Applications

N,N’-di(2-bromophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-di(2-bromophenyl)urea exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-di(2-chlorophenyl)urea
  • N,N’-di(2-fluorophenyl)urea
  • N,N’-di(2-iodophenyl)urea

Uniqueness

N,N’-di(2-bromophenyl)urea is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications .

Properties

IUPAC Name

1,3-bis(2-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIPPUCGBSFACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372669
Record name N,N'-di(2-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-34-9
Record name N,N'-di(2-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.